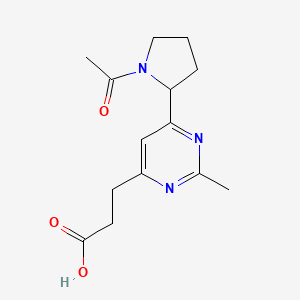
3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid
Übersicht
Beschreibung
3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid is a synthetic compound that exhibits a complex structure combining elements of pyrimidine and propanoic acid. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H19N3O3, with a molecular weight of approximately 277.32 g/mol. The compound features a propanoic acid group attached to a pyrimidine ring, which is further substituted with an acetylpyrrolidine moiety. This unique arrangement may influence its biological properties and pharmacodynamics.
Preliminary studies suggest that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor growth, indicating possible applications in cancer therapy.
- Enzyme Inhibition : Interaction studies reveal that the compound may inhibit specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor | Inhibits tumor cell proliferation in preliminary studies |
| Enzyme Inhibition | Potential to inhibit specific metabolic enzymes |
| Antimicrobial | Similar compounds have shown activity against various pathogens |
Case Study 1: Antitumor Efficacy
A study investigating the antitumor properties of related compounds found that derivatives similar to this compound demonstrated significant inhibition of cancer cell lines. The mechanism was attributed to the induction of apoptosis in malignant cells, suggesting that this compound may serve as a lead for developing new anticancer agents.
Case Study 2: Enzyme Interaction
Research focusing on enzyme interaction revealed that the compound could inhibit certain kinases involved in cell signaling pathways. This inhibition could lead to decreased cell proliferation and increased apoptosis in cancer cells. Further studies are needed to delineate the specific enzymes targeted by this compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-[2-(1-Acetylpyrrolidin-2-yl)-6-methylpyrimidin-4-yl]propanoic acid | C14H19N3O3 | Similar structure but different substitution patterns |
| 3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyrimidin-4-yl)propanoic acid | C14H19N3O3 | Another positional isomer with potentially varied activity |
The distinct arrangement of functional groups in this compound may contribute to its unique biological activities compared to these similar compounds.
Eigenschaften
IUPAC Name |
3-[6-(1-acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-15-11(5-6-14(19)20)8-12(16-9)13-4-3-7-17(13)10(2)18/h8,13H,3-7H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYAUMQJMNPXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2CCCN2C(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















